7-Chloro-6-nitroquinazolin-4(3H)-one
Overview
Description
“7-Chloro-6-nitroquinazolin-4(3H)-one” is also known as “7-Chloro-4-Hydroxy-6-Nitroquinazoline”. It has a molecular weight of 225.59 and its formula is C8H4ClN3O3 . The SMILES representation of the molecule is OC1=C2C=C(C(Cl)=CC2=NC=N1)N+=O
.
Molecular Structure Analysis
The molecular structure of “this compound” includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The molecule also contains a nitro group and a chloro group attached to the quinazoline core .Scientific Research Applications
1. Pharmaceutical Synthesis
7-Chloro-6-nitroquinazolin-4(3H)-one has been used in the synthesis of potent phosphodiesterase V inhibitors, such as KF31327. This compound, derived from 7-chloro-2,4(1H,3H)-quinazolinedione, plays a key role in creating drugs with potential therapeutic applications (Fujino et al., 2001).
2. Dye and Pigment Industry
The compound has been incorporated in the synthesis of novel reactive dyes with both good dyeing properties and pharmacological activities, including antimicrobial effects. These dyes, derived from derivatives of this compound, are applied in various fibers, demonstrating the compound's versatility beyond pharmaceutical applications (Patel & Patel, 2011).
3. Solid-phase Synthesis
In solid-phase chemical synthesis, this compound has been utilized for developing 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones. This showcases its role in producing complex chemical structures through advanced synthetic techniques (Zhang et al., 2008).
4. Antimicrobial and Antimalarial Activities
The compound has been a part of the synthesis of chloroquinolinyl-pyrazoles with notable antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. This illustrates its potential in developing treatments for infectious diseases (Zapol’skii et al., 2022).
5. Anticancer Research
This compound derivatives have been studied for their apoptotic activity on cancer cells, particularly breast cancer cells. This indicates the compound's potential in cancer research and therapy (Zahedifard et al., 2015).
6. Synthesis and Structural Analysis
The compound has been involved in the synthesis and structural analysis of various derivatives, providing insights into their chemical properties and potential applications (Kesternich et al., 2013).
7. Microwave-Accelerated Synthesis
The use of this compound in microwave-accelerated synthesis processes demonstrates its role in modern, efficient chemical production methods (Foucourt et al., 2010).
Properties
IUPAC Name |
7-chloro-6-nitro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDYTQYZXZKBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498376 | |
Record name | 7-Chloro-6-nitroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53449-14-2 | |
Record name | 7-Chloro-6-nitro-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53449-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-6-nitroquinazoline-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053449142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-6-nitroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-6-nitroquinazolin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-Chloro-6-nitroquinazolin-4(3H)-one in the synthesis of quinazoline sulfones?
A1: this compound (I) serves as a crucial starting material in the synthesis of 6-nitro-7-tosylquinazolin-4(3H)-one (III). [] This novel quinazoline sulfone is produced by reacting this compound with sodium p-toluenesulfinate (II). [] This synthesis highlights the compound's reactivity and its utility in building more complex molecules with potential biological activity.
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